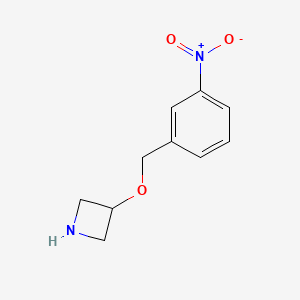

3-((3-Nitrobenzyl)oxy)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-[(3-nitrophenyl)methoxy]azetidine |

InChI |

InChI=1S/C10H12N2O3/c13-12(14)9-3-1-2-8(4-9)7-15-10-5-11-6-10/h1-4,10-11H,5-7H2 |

InChI Key |

XMCINNICRJKMQU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OCC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Nitrobenzyl Oxy Azetidine and Its Derivatives

Precursor Synthesis and Building Block Functionalization

The successful synthesis of the target compound hinges on the efficient preparation of its two key building blocks: the substituted azetidine (B1206935) ring and the 3-nitrobenzyl moiety.

Synthesis of Substituted Azetidine Ring Systems from Open-Chain Precursors

The construction of the strained four-membered azetidine ring often begins with acyclic precursors, which are then induced to cyclize. A common and effective strategy involves the use of epichlorohydrin (B41342) and a suitable amine, such as tert-butylamine or benzylamine. This initial reaction opens the epoxide ring, and subsequent intramolecular cyclization, often facilitated by a base, leads to the formation of the N-substituted 3-hydroxyazetidine.

For instance, the reaction of tert-butylamine with epichlorohydrin can be used to generate 1-tert-butylazetidin-3-ol. The protective tert-butyl group can later be removed under acidic conditions. Similarly, benzylamine can be employed, with the N-benzyl group typically removed via hydrogenolysis.

A general scheme for the synthesis of N-protected 3-hydroxyazetidine is outlined below:

| Starting Material | Reagent | Intermediate | Product |

| Epichlorohydrin | Benzylamine | 1-(benzylamino)-3-chloropropan-2-ol | 1-Benzylazetidin-3-ol |

| 1-Benzhydrylazetidin-3-ol | Pd(OH)₂/C, H₂ | - | 3-Hydroxyazetidine |

Following the formation of the N-protected 3-hydroxyazetidine, the nitrogen is often protected with a group such as tert-butyloxycarbonyl (Boc) to facilitate purification and prevent side reactions in subsequent steps. This is typically achieved by treating the 3-hydroxyazetidine with di-tert-butyl dicarbonate (Boc₂O).

Preparation of 3-Nitrobenzyl Halides and Alcohols for Ether Formation

The 3-nitrobenzyl component, required for the etherification step, is typically prepared as either a halide (e.g., bromide) or an alcohol.

3-Nitrobenzyl Bromide is commonly synthesized via the radical bromination of 3-nitrotoluene. This reaction is often initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a brominating agent like N-bromosuccinimide (NBS) or elemental bromine. The reaction selectively brominates the benzylic position due to the stability of the resulting benzyl (B1604629) radical.

A typical procedure involves heating 3-nitrotoluene with NBS and a catalytic amount of AIBN in a suitable solvent like carbon tetrachloride or chlorobenzene.

3-Nitrobenzyl Alcohol can be prepared through several routes. One common method is the reduction of 3-nitrobenzaldehyde (B41214). This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄). Another approach is the hydrolysis of 3-nitrobenzyl bromide, typically under basic conditions.

| Precursor | Reagent(s) | Product |

| 3-Nitrotoluene | N-Bromosuccinimide, AIBN | 3-Nitrobenzyl bromide |

| 3-Nitrobenzaldehyde | Sodium borohydride | 3-Nitrobenzyl alcohol |

Etherification Strategies for the Formation of the Benzyloxy Linkage

With the precursor building blocks in hand, the crucial carbon-oxygen bond forming the benzyloxy linkage can be established through several reliable methods.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a classic and widely used method for forming ethers. In the context of synthesizing 3-((3-nitrobenzyl)oxy)azetidine, this Sₙ2 reaction involves the deprotonation of an N-protected 3-hydroxyazetidine to form an alkoxide, which then acts as a nucleophile to displace the bromide from 3-nitrobenzyl bromide.

A common protocol involves treating N-Boc-3-hydroxyazetidine with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting alkoxide is then reacted with 3-nitrobenzyl bromide to yield the desired ether.

Reaction Scheme:

N-Boc-3-hydroxyazetidine + Base → N-Boc-3-azetidinoxide N-Boc-3-azetidinoxide + 3-Nitrobenzyl bromide → N-Boc-3-((3-nitrobenzyl)oxy)azetidine

The success of the Williamson ether synthesis is dependent on factors such as the choice of base, solvent, and reaction temperature to minimize potential side reactions like elimination.

Mitsunobu Reaction Protocols

The Mitsunobu reaction offers a powerful alternative for the formation of the ether linkage, particularly when dealing with sensitive substrates. This reaction allows for the direct coupling of an alcohol with a pronucleophile, in this case, 3-nitrobenzyl alcohol with N-Boc-3-hydroxyazetidine, under mild, neutral conditions.

The reaction proceeds by activating the hydroxyl group of 3-nitrobenzyl alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The activated alcohol is then displaced by the hydroxyl group of N-Boc-3-hydroxyazetidine in an Sₙ2 fashion.

Typical Reagents and Conditions:

| Reagent | Role |

| N-Boc-3-hydroxyazetidine | Nucleophile |

| 3-Nitrobenzyl alcohol | Electrophile precursor |

| Triphenylphosphine (PPh₃) | Activates the alcohol |

| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Oxidant |

| Tetrahydrofuran (THF) | Solvent |

An advantage of the Mitsunobu reaction is that it often proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral 3-nitrobenzyl alcohol.

Palladium-Catalyzed Etherification Methods

While less commonly reported for this specific transformation, palladium-catalyzed cross-coupling reactions represent a modern and versatile approach to C-O bond formation. These methods could potentially be applied to the synthesis of this compound.

In a hypothetical palladium-catalyzed etherification, a palladium catalyst, in conjunction with a suitable ligand and base, would facilitate the coupling of an N-protected 3-hydroxyazetidine with a 3-nitrobenzyl halide or a related derivative. The choice of ligand is critical in these reactions and can influence the reaction's efficiency and selectivity. While specific examples for the synthesis of this compound via this method are not prevalent in the literature, the general principles of palladium-catalyzed C-O cross-coupling suggest its potential applicability.

Other Coupling Reactions for O-Alkylation

The formation of the ether bond in this compound is primarily achieved through O-alkylation of a 3-hydroxyazetidine precursor. The most prominent and widely applicable method for this transformation is the Williamson ether synthesis. chemistrysteps.commasterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the hydroxyl group on the azetidine ring to form a more nucleophilic alkoxide, which then displaces a leaving group on the benzyl moiety, such as a halide.

The mechanism is a classic bimolecular nucleophilic substitution (SN2). masterorganicchemistry.com The reaction is initiated by treating 3-hydroxyazetidine with a suitable base to form the corresponding sodium or potassium alkoxide. This potent nucleophile then attacks the electrophilic benzylic carbon of 3-nitrobenzyl bromide or a related substrate, displacing the bromide to form the desired ether linkage. chemistrysteps.com For the synthesis of unsymmetrical ethers like this compound, the Williamson synthesis is particularly effective, especially when using a primary alkyl halide (like 3-nitrobenzyl bromide) to minimize competing elimination reactions. masterorganicchemistry.com

Phase-transfer catalysis (PTC) represents a significant enhancement of the Williamson ether synthesis, particularly in industrial applications or when dealing with reactants in separate phases. ijirset.com In this approach, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the alkoxide nucleophile from an aqueous or solid phase into the organic phase containing the alkylating agent. ijirset.comphasetransfercatalysis.com This technique can accelerate reaction rates, improve yields, and allow for the use of milder reaction conditions and more environmentally benign solvents. ijirset.comacsgcipr.org

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves the careful manipulation of several key parameters to maximize yield and minimize side products.

Solvent Effects and Reaction Kinetics

The choice of solvent is critical in O-alkylation reactions, which typically follow SN2 kinetics. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) (MeCN) are often preferred because they can solvate the cation of the alkoxide base while leaving the nucleophilic anion relatively free, thus accelerating the reaction rate. mdpi.com The use of phase-transfer catalysis can broaden the scope of viable solvents to include less polar options like toluene or even biphasic systems, which can simplify product isolation and be more environmentally friendly. phasetransfercatalysis.comacsgcipr.org The kinetics are typically second-order, being dependent on the concentration of both the azetidine alkoxide and the 3-nitrobenzyl halide.

| Solvent | Dielectric Constant (ε) | Typical Reaction Time | Relative Yield | Comments |

|---|---|---|---|---|

| DMF | 37 | Short | High | Excellent for solvating cations, accelerating SN2 reactions. |

| Acetonitrile (MeCN) | 36 | Moderate | High | Commonly used, good balance of polarity and ease of removal. mdpi.com |

| THF | 7.6 | Longer | Moderate | Less polar, may require stronger bases or catalysts. researchgate.net |

| Toluene (with PTC) | 2.4 | Moderate | High | Used in biphasic systems with a phase-transfer catalyst. acsgcipr.org |

Catalyst Selection and Loading

In the context of synthesizing this compound, catalysts are primarily employed to facilitate the O-alkylation step, especially under phase-transfer conditions.

Phase-Transfer Catalysts (PTCs): Quaternary ammonium salts are the most common PTCs. Their structure influences their efficacy. For instance, increasing the number of carbon atoms in the alkyl chains (the "C#") increases the catalyst's organophilicity, which can enhance its concentration in the organic phase where the reaction occurs. acsgcipr.org The choice between catalysts like tetrabutylammonium bromide (TBAB) and methyltrioctylammonium chloride depends on the specific reactants and solvent system. ijirset.comphasetransfercatalysis.com Catalyst loading is typically kept low, often in the range of 1-10 mol%, to ensure efficiency without complicating purification.

Lewis Acids: While not directly used for the O-alkylation itself, Lewis acids like Lanthanum(III) triflate (La(OTf)₃) are instrumental in the synthesis of the azetidine ring core from precursors like cis-3,4-epoxy amines. frontiersin.orgnih.gov Optimization studies for these cyclizations have identified that catalyst loadings of around 5 mol% are often optimal for achieving high yields. frontiersin.orgnih.gov

| Catalyst Type | Example | Application | Typical Loading | Function |

|---|---|---|---|---|

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | O-Alkylation | 1-10 mol% | Transports alkoxide from aqueous/solid to organic phase. phasetransfercatalysis.com |

| Lewis Acid | La(OTf)₃ | Azetidine Ring Formation | 5 mol% | Catalyzes intramolecular aminolysis of epoxy amines. frontiersin.orgnih.gov |

| Gold Catalyst | Et₃PAuNTf₂ | Azetidin-3-one Synthesis | 2-5 mol% | Catalyzes oxidative cyclization of N-propargylsulfonamides. nih.gov |

Temperature and Pressure Optimization

Temperature is a crucial parameter for controlling the rate and selectivity of the synthesis. O-alkylation reactions are often performed at temperatures ranging from room temperature to a moderate reflux, typically between 25°C and 90°C. jmchemsci.comchemrxiv.org Higher temperatures increase the reaction rate but can also promote side reactions, such as elimination, or cause decomposition of sensitive functional groups. Therefore, the optimal temperature is a balance between achieving a reasonable reaction time and maintaining high product purity. For instance, some azetidine syntheses are conducted overnight at 80°C to ensure completion. chemrxiv.org Pressure is not typically a key variable in Williamson ether synthesis and is usually maintained at atmospheric pressure.

Stereochemical Control in 3-Substituted Azetidine Synthesis (If Applicable)

While this compound itself is achiral unless the azetidine ring bears other substituents, the principles of stereochemical control are vital when synthesizing chiral derivatives. The 3-position of the azetidine ring is a common site for introducing stereocenters.

Diastereoselective and Enantioselective Routes

Achieving stereocontrol in the synthesis of 3-substituted azetidines can be accomplished through several strategic approaches:

Starting from a Chiral Pool: Natural amino acids can serve as inexpensive chiral starting materials for the synthesis of enantiomerically pure azetidines, although this can limit the accessible structural diversity. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries, such as (R)-t-butanesulfinamide, allows for the diastereoselective synthesis of precursors like chiral N-propargylsulfonamides. These can then be cyclized to form chiral azetidin-3-ones with high enantiomeric excess (>98% e.e.), which are versatile intermediates for 3-substituted azetidines. nih.gov

Enantioselective Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be used to achieve enantioselective intramolecular C-C bond formation to create spirocyclic azetidine oxindoles with high enantiomeric ratios (up to 2:98 er). nih.govacs.org This demonstrates the potential for catalyst-controlled enantioselectivity in forming substituted azetidine rings.

Diastereoselective Reactions: Specific reactions can favor the formation of one diastereomer over another. For example, the hydrozirconation of certain precursors followed by base-promoted intramolecular cyclization can lead to the stereoselective synthesis of cis-2,3-disubstituted azetidines. rsc.org

These methods provide a powerful toolkit for accessing specific stereoisomers of 3-substituted azetidines, which is crucial for applications in medicinal chemistry where biological activity is often stereospecific.

Chiral Auxiliary and Organocatalytic Approaches

The generation of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. For derivatives of this compound, achieving specific stereochemistry at the C3 position of the azetidine ring, or at other substituted positions, can be accomplished using chiral auxiliaries and organocatalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com In the context of azetidine synthesis, chiral auxiliaries can be employed to create chiral precursors, such as stereochemically defined azetidin-3-ols.

One notable approach involves the use of tert-butanesulfinamides, often referred to as Ellman's auxiliary. This method is effective for preparing enantioenriched C2-substituted azetidines from achiral starting materials. acs.org The tert-butanesulfinamide acts as a potent chiral directing group and can be easily cleaved after the azetidine ring has been formed. acs.org Another example is the use of (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids, which are versatile chiral building blocks. rsc.org For the synthesis of chiral azetidin-3-ones, which are precursors to 3-hydroxyazetidines, (R)-t-butanesulfinamide has been successfully used to prepare chiral N-propargylsulfonamides with excellent diastereoselectivity. nih.gov These chiral ketones can then be reduced stereoselectively to the corresponding alcohol.

Organocatalysis offers an alternative to metal-based catalysts and chiral auxiliaries, utilizing small organic molecules to catalyze asymmetric transformations. birmingham.ac.uk In the synthesis of functionalized azetidines, organocatalysts like thioureas and squaramides have proven effective. These catalysts can activate substrates through hydrogen bonding, enabling highly enantioselective carbon-carbon bond formations. For instance, a practical organocatalytic method has been developed for the synthesis of α-azetidinyl tertiary alkyl fluorides and chlorides using N-Boc-3-fluorooxindole and strained nitroalkenes, catalyzed by a commercially available thiourea. nih.gov Such strategies could be adapted to introduce chirality in precursors for this compound.

Table 1: Chiral Strategies for Azetidine Synthesis

| Approach | Method | Key Reagents/Catalysts | Outcome |

|---|---|---|---|

| Chiral Auxiliary | Ellman's Auxiliary | tert-Butanesulfinamide | Enantioenriched C2-substituted azetidines acs.org |

| Phenylethylamine Auxiliary | (S)-1-Phenylethylamine | Enantiomeric azetidine-2,4-dicarboxylic acids rsc.org | |

| Sulfinamide Chemistry | (R)-t-butanesulfinamide | Chiral azetidin-3-ones with >98% e.e. nih.gov | |

| Organocatalysis | Michael Addition | Thiourea or Squaramide derivatives | Highly enantio- and diastereoenriched halogenated oxindoles with azetidine rings nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This involves considerations such as waste minimization, use of less hazardous substances, and energy efficiency.

Solvent-Free Reactions

One of the primary goals of green chemistry is to minimize or eliminate the use of organic solvents, which are often volatile, toxic, and difficult to recycle. Solvent-free, or solid-state, reactions can lead to improved efficiency, higher yields, and easier product purification. Microwave irradiation has emerged as a powerful tool for promoting solvent-free reactions. For example, the synthesis of various 2-oxo-azetidines has been achieved by subjecting neat reactants to microwave irradiation, which significantly enhances reaction rates and yields. researchgate.net Similar microwave-assisted, solvent-free conditions could potentially be applied to the Williamson ether synthesis step, where a salt of azetidin-3-ol reacts with 3-nitrobenzyl halide to form the target molecule, or in the initial formation of the azetidine ring itself.

Table 2: Comparison of Conventional vs. Solvent-Free Synthesis

| Parameter | Conventional Synthesis | Solvent-Free (Microwave-Assisted) Synthesis |

|---|---|---|

| Solvent Use | High (e.g., DCE, MeCN, THF) frontiersin.org | None or minimal researchgate.net |

| Reaction Time | Often several hours to days nih.gov | Typically minutes |

| Energy Consumption | Prolonged heating/cooling | Direct energy transfer to reactants, often lower overall consumption |

| Work-up | Often requires extraction and solvent removal | Simpler, direct isolation of product researchgate.net |

| Environmental Impact | Generation of solvent waste | Significantly reduced waste |

Use of Renewable Reagents

The use of renewable feedstocks is a key principle of green chemistry, moving away from reliance on finite petrochemical sources. While specific routes to this compound from renewable resources are not extensively documented, a prospective green synthesis would focus on sourcing its key building blocks from biomass.

The azetidine core could potentially be derived from amino acids. For instance, L-aspartic acid has been used as a starting material for the multigram-scale synthesis of L-azetidine-2-carboxylic acid. clockss.org Similarly, serine or other amino alcohols could serve as precursors for azetidin-3-ol through appropriate chemical transformations. The 3-nitrobenzyl moiety is traditionally derived from toluene, a petrochemical. A greener alternative would involve the synthesis of toluene or related aromatics from biomass-derived platform chemicals, such as those produced from the catalytic fast pyrolysis of lignocellulose. Nitration is a subsequent step, and greener nitrating agents and conditions are an active area of research to avoid the use of mixed nitric and sulfuric acids.

Atom Economy Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. msd-life-science-foundation.or.jprsc.org An ideal reaction has 100% atom economy, where all atoms from the reactants are incorporated into the final product. chemrxiv.org

A plausible and direct synthesis of this compound involves the Williamson ether synthesis, reacting an N-protected azetidin-3-ol with a 3-nitrobenzyl halide (e.g., 3-nitrobenzyl bromide) in the presence of a base (e.g., sodium hydride, NaH).

The balanced equation for this reaction (assuming an N-Boc protected azetidin-3-ol) is: C₉H₁₇NO₃ (N-Boc-azetidin-3-ol) + C₇H₆BrNO₂ (3-nitrobenzyl bromide) + NaH → C₁₆H₂₂N₂O₅ (N-Boc-3-((3-nitrobenzyl)oxy)azetidine) + NaBr + H₂

To calculate the percent atom economy, the following formula is used: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

This reaction type, a substitution, inherently generates stoichiometric byproducts (NaBr and H₂ in this case), leading to an atom economy of less than 100%. rsc.org Maximizing atom economy would involve exploring addition reactions that could form a similar structure, though this is synthetically challenging for this specific target. msd-life-science-foundation.or.jp

Table 3: Atom Economy Calculation for a Plausible Synthesis Route

| Reactant | Formula | Molecular Weight (g/mol) |

|---|---|---|

| N-Boc-azetidin-3-ol | C₉H₁₇NO₃ | 203.24 |

| 3-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 |

| Sodium Hydride | NaH | 24.00 |

| Total Reactant MW | 443.27 | |

| Product | Formula | Molecular Weight (g/mol) |

| N-Boc-3-((3-nitrobenzyl)oxy)azetidine | C₁₆H₂₂N₂O₅ | 338.36 |

| Percent Atom Economy | (338.36 / 443.27) * 100 = 76.33% |

Reactivity and Chemical Transformations of 3 3 Nitrobenzyl Oxy Azetidine

Transformations Involving the Nitro Group

The nitro group on the phenyl ring is a versatile functional handle that can undergo a variety of chemical transformations, most notably reduction to an amine. It also influences the reactivity of the aromatic ring itself.

Reduction of the Nitro Group to Amine Functionality

The conversion of the nitro group to an amine is a fundamental and widely utilized transformation in organic synthesis. This reduction is key to accessing the corresponding anilines, which are valuable intermediates for the synthesis of a wide range of more complex molecules. Several methods are available for this transformation, each with its own set of advantages regarding selectivity, reaction conditions, and compatibility with other functional groups present in the molecule.

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas.

For the reduction of a compound analogous to 3-((3-Nitrobenzyl)oxy)azetidine, such as 3,5-dinitrobenzoic acid, catalytic hydrogenation using a self-made Pd/C catalyst has been shown to be effective. The reaction, carried out in an aqueous solution with sodium hydroxide (B78521) under a hydrogen pressure of 3-4 MPa at 50-60°C, proceeds to completion, affording the corresponding diamine in high yield and purity after acidification. google.com

Table 1: Representative Catalytic Hydrogenation for Nitroarene Reduction

| Substrate | Catalyst | Solvent | Pressure (MPa) | Temperature (°C) | Product | Yield (%) | Purity (%) | Reference |

| 3,5-Dinitrobenzoic Acid | Pd/C (1% w/w) | Water, NaOH | 3-4 | 50-60 | 3,5-Diaminobenzoic Acid | >95 | >99 | google.com |

This table presents data for a model compound to illustrate typical reaction conditions and outcomes for catalytic hydrogenation of nitroarenes.

Reductions using metals in acidic media provide a classical yet effective alternative to catalytic hydrogenation. Common reagents include iron in acetic acid or tin(II) chloride in hydrochloric acid. These methods are often preferred for their chemoselectivity, as they can sometimes tolerate functional groups that might be sensitive to catalytic hydrogenation.

For instance, the reduction of 4-benzyloxy-3-chloronitrobenzene, a compound with a benzyl (B1604629) ether linkage similar to the target molecule, has been successfully achieved using stannous chloride (SnCl2) in acidic aqueous ethanol. This method provides the corresponding aniline (B41778) in excellent yield without cleavage of the benzyl group or the chloro substituent. google.com

Table 2: Metal-Mediated Reduction of a Substituted Nitrobenzene

| Substrate | Reagent | Solvent | Reaction Time (h) | Product | Yield (%) | Reference |

| 4-Benzyloxy-3-chloronitrobenzene | SnCl2 | Aqueous Ethanol (acidic) | 1.5 | 4-Benzyloxy-3-chloroaniline | Excellent | google.com |

This table illustrates the use of metal-mediated reduction on a structurally related compound.

Transfer hydrogenation offers a convenient and often safer alternative to using gaseous hydrogen. This technique utilizes a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or formic acid, in the presence of a metal catalyst, typically palladium on carbon. These reactions are generally carried out under mild conditions and show good functional group tolerance.

The reduction of aromatic nitro compounds to their corresponding amines can be efficiently achieved using 5% platinum on carbon with ammonium formate as the hydrogen donor. This method has been shown to be effective for a variety of nitroarenes, providing the desired amines in high yields. Notably, this method can be chemoselective, leaving other reducible functional groups intact.

Table 3: Transfer Hydrogenation of Aromatic Nitro Compounds

| Catalyst | Hydrogen Donor | Solvent | Key Features | Reference |

| 5% Pt/C | Ammonium Formate | Not specified | High yields, good for various nitroarenes | |

| Pd/C | Ammonium Formate | Methanol (B129727) (reflux) | Versatile, good to excellent yields, mild conditions |

This table summarizes general conditions for transfer hydrogenation applicable to the target compound.

Reactivity of the Nitro Group under Oxidative Conditions

While the primary reactivity of the nitro group in this context is reduction, it is important to consider its stability under oxidative conditions that might be employed to modify other parts of the molecule. The nitro group itself is generally stable to many common oxidizing agents. However, the benzylic ether linkage is a potential site of oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can cleave benzylic C-H bonds to form carboxylic acids. Under harsh conditions, this could potentially lead to the degradation of the 3-((3-nitrobenzyl)oxy) moiety. The specific outcome would depend on the reaction conditions and the exact oxidizing agent used.

Nucleophilic Aromatic Substitution on the Nitrobenzyl Moiety

The presence of the electron-withdrawing nitro group on the aromatic ring, meta to the benzyloxy substituent, deactivates the ring towards electrophilic aromatic substitution. Conversely, it can, in principle, activate the ring for nucleophilic aromatic substitution (SNAr), although the meta positioning is not ideal for stabilizing the Meisenheimer intermediate that is typically formed in such reactions. For significant activation towards SNAr, the nitro group is ideally positioned ortho or para to a good leaving group. Therefore, direct nucleophilic displacement of a group on the aromatic ring of this compound under standard SNAr conditions is expected to be challenging.

Reactions at the Azetidine (B1206935) Ring

The reactivity of the azetidine moiety is dominated by reactions that relieve its inherent ring strain. rsc.orgrsc.org These transformations include ring-opening reactions initiated by various reagents and functionalization of the azetidine nitrogen.

Ring-Opening Reactions of the Azetidine Heterocycle

The significant strain within the four-membered ring of azetidines makes them susceptible to ring-opening reactions. rsc.orgrsc.org These reactions can be initiated by nucleophiles, electrophiles, or transition metal catalysts, leading to the formation of linear amine derivatives. nih.govmagtech.com.cn The regioselectivity of these reactions is often influenced by the substitution pattern on the azetidine ring and the nature of the attacking species. magtech.com.cnresearchgate.net

Nucleophilic ring-opening is a primary mode of reaction for azetidines. magtech.com.cn Due to their relative stability compared to aziridines, azetidines often require activation, such as the formation of an azetidinium salt, to facilitate nucleophilic attack. magtech.com.cnresearchgate.net The reaction typically proceeds via an S_N2 mechanism, and the regioselectivity is governed by electronic and steric factors. nih.govmagtech.com.cn For instance, in unsymmetrically substituted azetidinium ions, nucleophiles tend to attack at the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cn A variety of nucleophiles, including halides, amines, and oxygen-containing species, can be employed in these transformations. researchgate.net

The regioselectivity of the ring-opening is highly dependent on the substitution pattern of the azetidinium salt. researchgate.net Studies on various substituted azetidinium ions have shown that nucleophilic attack often occurs at the C-4 position when it is unsubstituted. researchgate.net However, the presence of substituents can direct the nucleophile to the C-2 position. researchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidinium Salts This table presents generalized examples of nucleophilic ring-opening reactions of azetidinium salts and does not represent specific reactions of this compound due to a lack of specific data in the search results.

| Azetidinium Salt Substituent Pattern | Nucleophile | Major Product |

|---|---|---|

| Unsubstituted at C-4 | Azide anion | 4-azido-substituted linear amine |

| Methyl group at C-4 | Benzylamine | 2-benzylamino-substituted linear amine |

| Unsubstituted at C-4 | Acetate anion | 4-acetoxy-substituted linear amine |

While less common than nucleophilic ring-opening, electrophilic activation can also lead to the cleavage of the azetidine ring. Lewis acids are often employed to coordinate to the nitrogen atom, increasing the ring strain and making the ring more susceptible to cleavage. magtech.com.cnresearchgate.net For example, the use of BF₃·OEt₂ has been shown to be effective in promoting the ring-opening of N-tosylazetidines with alcohols and thiols, yielding the corresponding amino ethers and amino thioethers. researchgate.net The reaction proceeds under mild conditions and generally provides products in good yields. researchgate.net

Transition metal catalysts can facilitate the ring-opening of azetidines, often through mechanisms involving oxidative addition or the formation of metal-carbene intermediates. nih.govnih.gov For example, palladium-catalyzed reactions are known to promote the intramolecular amination of C-H bonds, leading to the formation of various nitrogen-containing heterocycles, including azetidines. organic-chemistry.org While specific examples for this compound are not prevalent, the general reactivity of azetidines suggests that transition metals could mediate its ring-opening. Gold catalysts have been used in the oxidative cyclization of N-propargylsulfonamides to form azetidin-3-ones, which in some cases can undergo subsequent ring-opening. nih.gov

Functionalization of the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring retains its nucleophilic character and can participate in various functionalization reactions. phasetransfercatalysis.com

The secondary amine of the azetidine ring in this compound can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation can be achieved using alkyl halides, often in the presence of a base to neutralize the resulting acid. phasetransfercatalysis.com Phase-transfer catalysis (PTC) is a particularly effective method for the N-alkylation of nitrogen heterocycles, including azetidine. phasetransfercatalysis.com This method can overcome the challenges associated with the strained ring and the basicity of the nitrogen. phasetransfercatalysis.com

N-acylation can be performed using acyl chlorides or anhydrides to introduce an acyl group onto the nitrogen atom. These reactions are typically straightforward and provide access to a wide range of N-functionalized azetidine derivatives.

Table 2: General Conditions for N-Alkylation of Azetidines This table presents generalized conditions for N-alkylation of azetidines and does not represent specific reactions of this compound due to a lack of specific data in the search results.

| Reagent | Catalyst | Base | Solvent |

|---|---|---|---|

| Alkyl Halide | Tetrabutylammonium bromide (TBAB) | Potassium carbonate | Chloroform |

N-Heteroatom Functionalization

The secondary amine of the azetidine ring in this compound is a key site for chemical modification. This nitrogen atom can undergo a range of functionalization reactions, enabling the introduction of various substituents to modulate the compound's properties.

Common N-functionalization strategies applicable to azetidines involve acylation, alkylation, arylation, and sulfonylation. These transformations typically proceed via standard nucleophilic substitution reactions where the azetidine nitrogen attacks an electrophilic partner. For instance, N-acylation with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-amidoazetidines. Similarly, N-alkylation can be achieved with alkyl halides.

In more advanced applications, protecting groups are often employed to mask the reactivity of the azetidine nitrogen during other synthetic steps. A common strategy involves the use of a tert-butanesulfonyl (Bus) group, which can be introduced and later removed under acidic conditions. nih.gov Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides can lead to chiral azetidin-3-ones, demonstrating a sophisticated method of forming the ring system with a pre-functionalized nitrogen. nih.gov Such strategies highlight the importance of controlling the reactivity of the nitrogen heteroatom in the synthesis of complex azetidine derivatives.

Reactions at the Azetidine Carbon Backbone (Excluding Ring Opening)

The carbon atoms of the azetidine ring, while part of a strained system, are also amenable to functionalization. These reactions allow for the introduction of new substituents and the modification of the ring's stereochemistry without inducing ring-opening.

Stereoselective reactions are crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for biologically active molecules. For azetidine systems, several stereoselective transformations have been developed.

One notable example involves the stereoselective NaN3-catalyzed halonitroaldol-type reaction of azetidine-2,3-diones with bromonitromethane (B42901) in aqueous media. rsc.org This reaction proceeds with good substrate-controlled diastereoselectivity to produce 3-substituted 3-hydroxy-β-lactams. rsc.org While this applies to an oxidized form of the azetidine ring, it demonstrates that the compact four-membered ring can effectively transmit stereochemical information.

Furthermore, the synthesis of chiral azetidin-3-ones has been achieved through gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides. nih.gov This method allows for the creation of chiral azetidin-3-ones with high enantiomeric excess (>98% e.e.), bypassing the need for potentially hazardous diazo intermediates that are common in other synthetic routes. nih.gov These examples underscore the potential for performing stereoselective transformations on the carbon backbone of azetidine scaffolds, which could be adapted for derivatives like this compound.

Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient strategy in modern organic synthesis, as it avoids the need for pre-functionalized substrates. rsc.org This approach has immense potential for the late-stage modification of complex molecules. rsc.orgnih.gov For heterocycles like azetidine, C-H functionalization can introduce diverse substituents directly onto the ring.

Strategies for C-H functionalization often rely on transition-metal catalysis to activate otherwise inert C-H bonds. researchgate.net These methods can be directed by existing functional groups within the molecule to achieve high regioselectivity. researchgate.net For saturated N-heterocycles, intramolecular hydrogen atom transfer (HAT) processes, such as the Hofmann-Löffler-Freytag reaction, have proven effective for assembling complex amine structures. researchgate.net

Recent advances have focused on developing regio- and stereoselective C-H functionalization methods. nih.gov For a molecule like this compound, C-H functionalization could potentially be directed to the C2 or C4 positions of the azetidine ring, enabling the synthesis of a library of novel derivatives for various applications. rsc.org

Cleavage and Modification of the Ether Linkage

The 3-nitrobenzyloxy group in this compound serves as both a bulky substituent and a protecting group for the 3-hydroxyazetidine core. The ether linkage can be cleaved to reveal the hydroxyl group or modified through transetherification.

The removal of benzyl-type protecting groups is a common transformation in organic synthesis. The presence of the nitro group on the benzene (B151609) ring offers specific deprotection pathways in addition to standard methods.

A widely used method for cleaving benzyl ethers is palladium-catalyzed hydrogenolysis, which yields the free alcohol and toluene. organic-chemistry.org However, the presence of a nitro group, which is also reducible, may complicate this approach. Alternative hydrogen sources like 1,4-cyclohexadiene (B1204751) can sometimes offer more selectivity. organic-chemistry.org

Oxidative cleavage provides another route. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for cleaving p-methoxybenzyl ethers and have been successfully applied to simple benzyl ethers under photoirradiation. organic-chemistry.org

Specifically for nitrobenzyl ethers, a mild and efficient deprotection protocol has been developed using 20% aqueous sodium hydroxide in methanol at 75 °C. nih.gov This method is believed to proceed via oxidation at the benzylic position and is effective for both o- and p-nitrobenzyl ethers, making it highly relevant for this compound. nih.gov The 2-nitrobenzyl group is also known to be a photoremovable protecting group, cleavable by irradiation with UV light (e.g., at 308 nm), a property that likely extends to the 3-nitro isomer. organic-chemistry.org

Table 1: Selected Deprotection Strategies for Nitrobenzyl Ethers

| Method | Reagents and Conditions | By-products | Reference |

| Base-Mediated Cleavage | 20% aq. NaOH, Methanol, 75 °C | 3-Nitrobenzaldehyde (B41214) or 3-Nitrobenzoic acid | nih.gov |

| Hydrogenolysis | H₂, Pd/C | Toluene derivative | organic-chemistry.org |

| Photochemical Cleavage | UV light (e.g., 308 nm) | 3-Nitrosobenzaldehyde | organic-chemistry.org |

| Oxidative Cleavage | DDQ, MeCN, photoirradiation | Benzaldehyde derivative | organic-chemistry.org |

Transetherification allows for the exchange of the 3-nitrobenzyl group for another alkyl or aryl group without proceeding through the free alcohol intermediate. Iron(III) triflate (Fe(OTf)₃) has emerged as an efficient catalyst for such transformations. acs.orgnih.gov

This iron-catalyzed method facilitates the direct reaction between an ether and an alcohol to form a new, unsymmetrical ether. nih.govresearchgate.net The process is often performed under mild conditions and shows good functional group tolerance. For example, unsymmetrical ethers can be synthesized from secondary and primary alcohols in the presence of 5 mol% of Fe(OTf)₃. acs.org The addition of a co-catalyst like ammonium chloride can suppress side reactions, such as alkene formation. acs.org This strategy could be employed to modify the ether linkage in this compound by reacting it with a different alcohol in the presence of an iron catalyst.

Table 2: Iron-Catalyzed Unsymmetrical Etherification

| Catalyst System | Substrates | Temperature | Yield | Reference |

| Fe(OTf)₃ (5 mol%), NH₄Cl (5 mol%) | Secondary Alcohol + Primary Alcohol | 45 °C | Good to Excellent | acs.org |

| Fe(OTf)₃ (5 mol%) | tert-Butanol + 3-Phenylpropanol | 70 °C | 40% | acs.org |

Mechanisms of Ether Cleavage

The cleavage of the ether linkage in this compound is a critical transformation that yields 3-hydroxyazetidine and a 3-nitrobenzyl derivative. This reaction primarily proceeds through mechanisms that target the benzylic carbon-oxygen bond, which is inherently weaker and more susceptible to cleavage than the bond between the oxygen and the azetidine ring. The presence of the nitro group on the benzene ring and the strained azetidine ring can influence the reaction's feasibility and selectivity. The most prevalent and synthetically useful mechanisms for the ether cleavage of this compound are catalytic transfer hydrogenation and acid-catalyzed cleavage.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a widely employed method for the debenzylation of ethers due to its mild reaction conditions and high efficiency. organic-chemistry.orgrsc.org This method avoids the use of gaseous hydrogen, mitigating potential hazards. mdma.ch In the context of this compound, this process involves the use of a hydrogen donor in the presence of a metal catalyst, typically palladium on carbon (Pd/C). ambeed.comyoutube.com

The generally accepted mechanism for the catalytic transfer hydrogenation of a benzyl ether involves the following steps:

Adsorption onto the Catalyst Surface: Both the hydrogen donor and the substrate, this compound, adsorb onto the surface of the palladium catalyst. rsc.org

Hydrogen Transfer: The hydrogen donor transfers hydrogen atoms to the palladium catalyst. rsc.org

Hydrogenolysis: The adsorbed this compound undergoes hydrogenolysis. The benzylic C-O bond is cleaved on the catalyst surface through the addition of hydrogen atoms. ambeed.comyoutube.com This step results in the formation of 3-hydroxyazetidine and 3-nitrotoluene.

Desorption: The products, 3-hydroxyazetidine and 3-nitrotoluene, desorb from the catalyst surface, regenerating the active sites for further reaction.

A significant consideration in the catalytic hydrogenation of this compound is the potential for the simultaneous reduction of the nitro group to an amino group. The chemoselectivity of the reaction is highly dependent on the choice of catalyst, hydrogen donor, and reaction conditions. rsc.org For instance, the use of specific catalysts or controlled reaction times can favor the cleavage of the benzyl ether while leaving the nitro group intact.

| Catalyst | Hydrogen Donor | Solvent | Key Features |

| 10% Pd/C | Cyclohexene | Ethanol | Effective for removing benzyl ethers and other protecting groups like N-benzyloxycarbonyl. rsc.org |

| Palladium Black | Cyclohexene | Not specified | Can remove benzyl ethers and also reduce nitro groups. rsc.org |

| 10% Pd/C | Formic Acid | Not specified | Provides a fast and simple removal of O-benzyl groups from carbohydrate derivatives. organic-chemistry.org |

Acid-Catalyzed Cleavage

Ethers can also be cleaved under acidic conditions, typically involving strong acids like HBr or HI. The mechanism of acid-catalyzed cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. rsc.org For this compound, the presence of the benzylic group makes an SN1-type mechanism more likely due to the relative stability of the resulting benzylic carbocation.

The SN1 mechanism for the acid-catalyzed cleavage would proceed as follows:

Protonation of the Ether Oxygen: The ether oxygen is protonated by the strong acid, forming a good leaving group (an alcohol).

Formation of a Carbocation: The protonated ether undergoes cleavage of the benzylic C-O bond to form a relatively stable secondary benzylic carbocation (the 3-nitrobenzyl cation) and 3-hydroxyazetidine.

Nucleophilic Attack: The halide anion (e.g., Br⁻ or I⁻) from the acid attacks the carbocation to form the corresponding 3-nitrobenzyl halide.

It is important to note that the strained azetidine ring is generally stable under many reaction conditions but can be susceptible to ring-opening, particularly under harsh acidic conditions. rsc.orgrsc.org Therefore, the conditions for acid-catalyzed cleavage must be carefully controlled to favor ether cleavage over the degradation of the azetidine ring. The reactivity of the azetidine ring is influenced by its significant ring strain. rsc.orgrsc.org

| Reagent | Mechanism Type | Key Considerations |

| HBr or HI | Primarily SN1 | The stability of the benzylic carbocation favors this pathway. rsc.org |

| Lewis Acids (e.g., BCl₃) | Lewis acid-assisted cleavage | Can offer chemoselectivity, but the azetidine nitrogen may coordinate with the Lewis acid. organic-chemistry.org |

Spectroscopic and Structural Characterization Methodologies in Advanced Research on 3 3 Nitrobenzyl Oxy Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis of Functional Groups

For 3-((3-nitrobenzyl)oxy)azetidine, specific chemical shifts would be expected for the distinct protons and carbons of the azetidine (B1206935) ring, the benzylic ether linkage, and the 3-nitrophenyl group. For instance, the protons on the azetidine ring would likely appear in the aliphatic region of the ¹H NMR spectrum, while the aromatic protons of the nitrobenzyl group would be found in the downfield aromatic region. The presence of the electron-withdrawing nitro group would influence the chemical shifts of the aromatic protons, causing them to appear at higher ppm values compared to an unsubstituted benzene (B151609) ring. Similarly, in the ¹³C NMR spectrum, distinct signals would correspond to the carbons of the azetidine ring, the benzylic carbon, and the carbons of the 3-nitrophenyl moiety.

Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Azetidine CH | --- | --- |

| Azetidine CH₂ | --- | --- |

| Benzylic CH₂ | --- | --- |

| Aromatic CH (C2) | --- | --- |

| Aromatic CH (C4) | --- | --- |

| Aromatic CH (C5) | --- | --- |

| Aromatic CH (C6) | --- | --- |

| Aromatic C-NO₂ | --- | --- |

| Aromatic C-CH₂ | --- | --- |

| Note: This table represents expected regions and is for illustrative purposes. Actual experimental values are required for definitive assignment. |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides information about the types of protons and carbons present, 2D NMR experiments are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule. For this compound, COSY would be used to establish the connectivity between the protons on the azetidine ring and to confirm the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is an essential tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different fragments of the molecule, for example, by showing a correlation between the benzylic protons and the carbons of both the azetidine and the phenyl rings, thus confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to determine the spatial proximity of protons. This technique is invaluable for elucidating the stereochemistry and preferred conformation of the molecule in solution. For instance, NOESY could reveal through-space interactions between the protons of the azetidine ring and the benzylic protons.

Dynamic NMR Studies of Conformational Changes

The azetidine ring is known to undergo ring-puckering, leading to different conformational isomers. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insight into these conformational dynamics. By analyzing changes in the line shape of the NMR signals with temperature, it is possible to determine the energy barriers and rates of conformational exchange processes. For this compound, DNMR could be employed to study the inversion of the azetidine ring and any restricted rotation around the C-O or C-N bonds.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is widely used to confirm the molecular weight of a synthesized compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. This precision allows for the determination of the elemental formula of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₀H₁₂N₂O₃), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Calculated Exact Mass for this compound

| Formula | Calculated Monoisotopic Mass |

| C₁₀H₁₂N₂O₃ | 208.0848 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) from the initial mass spectrum, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed to provide detailed structural information. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the benzylic ether bond, loss of the nitro group, and fragmentation of the azetidine ring. Analyzing these pathways provides conclusive evidence for the connectivity of the molecule.

Potential Fragmentation Pathways in MS/MS of this compound

| Precursor Ion (m/z) | Potential Fragment Ion | Neutral Loss |

| 208.08 | 3-nitrobenzyl cation | Azetidin-3-ol |

| 208.08 | Azetidin-3-oxy cation | 3-nitrotoluene |

| 208.08 | Ion corresponding to loss of NO₂ | NO₂ |

| Note: This table illustrates plausible fragmentation events. Experimental MS/MS data is required for confirmation. |

LC-MS and GC-MS in Purity Assessment of Synthetic Batches

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for evaluating the purity of synthetically prepared batches of this compound. These hyphenated techniques provide both qualitative and quantitative data, ensuring the identity and integrity of the compound.

In a typical LC-MS analysis, a high-performance liquid chromatography (HPLC) system separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. gcms.cz For this compound, a reversed-phase column, such as a C18, is commonly employed with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). gcms.cz The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight of the parent compound and the identification of any impurities or byproducts from the synthesis. The high resolution and sensitivity of modern LC-MS/MS systems, often utilizing multiple reaction monitoring (MRM), enable the accurate quantification of the target analyte and its potential degradation products, even in complex matrices. nih.gov

GC-MS is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. While the direct analysis of this compound by GC-MS might be challenging due to its polarity and potential for thermal degradation, derivatization can be employed to enhance its volatility and stability. The separated compounds are then identified by their characteristic mass spectra, which serve as a molecular fingerprint.

The data obtained from LC-MS and GC-MS analyses are critical for quality control in the synthesis of this compound, confirming the successful formation of the desired product and quantifying its purity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Progress

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide valuable information about the functional groups present in a molecule. fiveable.meclairet.co.uk They are instrumental in confirming the structure of this compound and can be used to monitor the progress of its synthesis. youtube.com

The IR spectrum of this compound is characterized by specific absorption bands corresponding to its constituent functional groups. youtube.comlibretexts.orgresearchgate.netacs.org

Nitro Group (NO₂): The nitro group exhibits two strong and distinct stretching vibrations. The asymmetric stretch typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch is observed between 1360-1290 cm⁻¹. libretexts.orgorgchemboulder.com For aromatic nitro compounds like this compound, these bands are expected within these ranges. orgchemboulder.comspectroscopyonline.com The presence of this pair of intense peaks is a strong indicator of the nitro functional group. spectroscopyonline.com

Ether Linkage (C-O-C): The ether linkage is characterized by a strong C-O stretching band. fiveable.melibretexts.orgrockymountainlabs.com For dialkyl ethers, this band is typically found around 1100-1150 cm⁻¹, while for phenyl alkyl ethers, two strong absorptions may appear around 1050 cm⁻¹ and 1250 cm⁻¹. fiveable.melibretexts.orgpressbooks.pub In this compound, the C-O-C stretch is a key diagnostic peak.

Azetidine Ring: The azetidine ring, a four-membered saturated heterocycle, displays characteristic vibrations. jmchemsci.comjmchemsci.commedwinpublishers.com These include C-H stretching vibrations in the 3000-2850 cm⁻¹ region and C-N stretching vibrations. The strained nature of the four-membered ring can influence the exact position of these bands. rsc.orgnih.govambeed.com The N-H stretching vibration of a secondary amine within the azetidine ring, if present (i.e., not N-substituted), would appear in the 3300-3500 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (Aromatic) | Asymmetric Stretch | 1550 - 1475 |

| Symmetric Stretch | 1360 - 1290 | |

| Ether | C-O Stretch | 1250 - 1050 |

| Azetidine | C-H Stretch | 3000 - 2850 |

| N-H Stretch (if applicable) | 3500 - 3300 | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1600 - 1400 |

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in dipole moment, strong Raman bands arise from vibrations that cause a significant change in polarizability. Therefore, the symmetric vibrations of the nitro group and the aromatic ring are often strong in the Raman spectrum.

In-situ IR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing valuable kinetic and mechanistic insights. youtube.comnih.govresearchgate.netnih.gov By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously as the reaction progresses. clairet.co.ukyoutube.com

For the synthesis of this compound, which may involve the reaction of 3-hydroxyazetidine with a 3-nitrobenzyl halide, in-situ IR spectroscopy can be used to track the consumption of reactants and the formation of the product. The disappearance of the O-H stretching band of the alcohol reactant and the appearance of the characteristic ether C-O and nitro group bands of the product can be monitored over time. scribd.com This data allows for the determination of reaction rates, the identification of reaction intermediates, and the optimization of reaction conditions such as temperature and catalyst loading. nih.govyoutube.com The photochemical reactions of related nitrobenzyl compounds have been successfully studied using time-resolved infrared spectroscopy (TRIR), demonstrating the utility of this technique in understanding reaction mechanisms. acs.orgrsc.org

X-ray Crystallography for Solid-State Structural Determination

To perform a single crystal X-ray diffraction analysis, a high-quality single crystal of this compound or one of its salts must be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density distribution within the unit cell, from which the atomic positions can be derived.

The resulting crystal structure would provide precise measurements of all bond lengths and angles within the this compound molecule. For example, it would confirm the geometry of the azetidine ring, which can adopt a puckered conformation, and the relative orientation of the nitrobenzyl and azetidine moieties. researchgate.netresearchgate.net The structure of salts of the compound would also reveal the protonation site, which is expected to be the azetidine nitrogen.

The crystal structure also reveals the intermolecular interactions that govern the packing of molecules in the solid state. Hydrogen bonding, where a hydrogen atom is shared between two electronegative atoms, is a particularly important interaction. In the crystal structure of this compound, if the azetidine nitrogen is not substituted, it can act as a hydrogen bond donor, while the oxygen atoms of the nitro and ether groups can act as hydrogen bond acceptors.

Chiroptical Spectroscopy (If Chiral Variants are Synthesized)

The azetidine ring in this compound does not inherently possess a chiral center. However, the synthesis of chiral derivatives of 3-hydroxyazetidine is well-established, allowing for the introduction of a stereocenter at the C3 position. nih.govwikipedia.org This would result in the formation of (R)- and (S)-enantiomers of this compound. Chiroptical spectroscopy becomes an indispensable tool for the characterization of such chiral variants. These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light, providing information that is exquisitely sensitive to the three-dimensional arrangement of atoms. rsc.org

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. rsc.org Together, these two techniques provide a detailed picture of the electronic transitions within a chiral molecule and their spatial relationships, which is fundamental for determining the absolute configuration of stereocenters.

Theoretical Principles and the Cotton Effect

The key phenomenon observed in both ORD and ECD spectra is the Cotton effect, which occurs in the spectral regions where the molecule absorbs light (i.e., near a chromophore's absorption band). A chromophore is a part of a molecule responsible for its color. In the case of this compound, the nitrobenzyl group serves as the primary chromophore.

The Cotton effect in an ORD spectrum is characterized by a peak and a trough in the vicinity of an absorption maximum. In an ECD spectrum, it appears as a positive or negative band. The sign of the Cotton effect is directly related to the stereochemistry of the molecule. Enantiomers will exhibit mirror-image ORD and ECD curves, a principle that is foundational for the assignment of absolute configuration.

Application to Chiral this compound

While specific experimental ORD and ECD data for chiral this compound are not currently available in the public domain, the expected chiroptical properties can be inferred from studies of structurally analogous compounds and from theoretical calculations. The combination of experimental measurements and computational predictions has become a powerful and reliable method for determining the absolute configuration of chiral molecules. nih.gov

The chiroptical properties of chiral this compound would be dominated by the electronic transitions of the 3-nitrophenyl chromophore. The spatial relationship between this chromophore and the chiral center on the azetidine ring would dictate the sign and magnitude of the observed Cotton effects.

Detailed Research Findings from Analogous Systems

To illustrate the type of data obtained from chiroptical studies, we can examine findings for chiral molecules containing aromatic chromophores. For instance, studies on chiral aromatic carboxylic acids like mandelic acid and 2-phenylpropionic acid show distinct ECD spectra that allow for the clear differentiation of their enantiomers. researchgate.net

In a hypothetical analysis of a synthesized chiral sample of this compound, one would expect to observe Cotton effects in the UV region corresponding to the π → π* transitions of the nitroaromatic ring. The precise wavelengths and intensities of these effects would be highly dependent on the solvent and the conformation of the molecule.

Below are interactive tables representing hypothetical but realistic ORD and ECD data for the (S)-enantiomer of this compound, based on typical values observed for chiral aromatic ethers and nitro compounds.

Table 1: Hypothetical Optical Rotatory Dispersion (ORD) Data for (S)-3-((3-Nitrobenzyl)oxy)azetidine

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 600 | +50 |

| 500 | +75 |

| 400 | +120 |

| 350 (Peak) | +500 |

| 320 (Trough) | -450 |

| 300 | -100 |

| 280 | 0 |

Table 2: Hypothetical Electronic Circular Dichroism (ECD) Data for (S)-3-((3-Nitrobenzyl)oxy)azetidine

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 340 | +15,000 |

| 315 | -12,000 |

| 270 | +8,000 |

The determination of the absolute configuration would involve comparing the experimentally obtained spectra with those predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). A good match between the experimental and calculated spectra for a particular enantiomer would provide a confident assignment of its absolute configuration.

Theoretical and Computational Investigations of 3 3 Nitrobenzyl Oxy Azetidine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and spectroscopic properties. Methods like Density Functional Theory (DFT) and ab initio calculations offer detailed insights into the electronic landscape of 3-((3-Nitrobenzyl)oxy)azetidine.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. For this compound, DFT studies, typically using functionals like B3LYP with basis sets such as 6-31G* or larger, can map the molecular orbitals and electron density distribution.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining chemical reactivity. In this molecule, the HOMO is expected to be localized primarily on the azetidine (B1206935) nitrogen and the ether oxygen, which are the most electron-rich regions. Conversely, the LUMO is anticipated to be centered on the nitrobenzyl group, a consequence of the strong electron-withdrawing nature of the nitro (NO₂) moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

This table presents hypothetical data based on typical results for analogous nitroaromatic and azetidine-containing compounds.

| Property | Calculated Value | Description |

| HOMO Energy | -6.8 eV | Highest occupied molecular orbital, indicating regions susceptible to electrophilic attack. |

| LUMO Energy | -2.1 eV | Lowest unoccupied molecular orbital, indicating regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 4.7 eV | Energy difference indicating kinetic stability and electronic excitation energy. |

| Dipole Moment | ~3.5 D | A measure of the overall polarity of the molecule, arising from the asymmetric charge distribution caused by the nitro group. |

Ab Initio Methods for Ground State Properties

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters. These methods can be used to accurately calculate ground state properties like geometry and energy. For a molecule like this compound, geometry optimization at an ab initio level (e.g., MP2/6-311++G(d,p)) would provide precise bond lengths, bond angles, and dihedral angles. nih.gov

These calculations would likely confirm the non-planar, puckered conformation of the azetidine ring, a known characteristic of such four-membered heterocycles. rsc.org They would also provide an accurate total electronic energy, which serves as a baseline for determining the relative energies of different conformers and the activation energies of potential reactions.

Conformational Analysis and Energy Landscapes

The flexibility of the ether linkage and the puckering of the azetidine ring mean that this compound can exist in multiple conformations. Understanding the relative energies of these conformers is essential, as the most stable conformer (the global minimum) will dominate the compound's properties under normal conditions.

Global Minimum Conformer Identification

Identifying the global minimum conformer involves systematically exploring the molecule's conformational space. Key degrees of freedom include the puckering of the azetidine ring and rotation around several single bonds, primarily the C-O and O-C bonds of the ether linkage. Computational studies on benzyl (B1604629) ethers show that stable conformations arise from a balance of steric hindrance and electronic interactions. unibas.it For this compound, the global minimum is likely a structure where the bulky nitrobenzyl group is oriented to minimize steric clash with the azetidine ring, while potentially allowing for weak intramolecular interactions.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more geometric parameters, such as a dihedral angle. q-chem.com For this molecule, two key scans would be informative:

Azetidine Ring Puckering: A PES scan of the ring-puckering coordinate would reveal the energy barrier between different puckered conformations. Azetidine itself has a puckered conformation with a dihedral angle of about 37°. rsc.org The scan would likely show a double-well potential, confirming the stability of the non-planar forms over the strained planar transition state. researchgate.netnih.gov

Rotation around the C-O-C-C Bonds: Scanning the dihedral angles of the benzyl ether linkage would identify the rotational barriers and the most stable orientations (rotamers) of the nitrobenzyl group relative to the azetidine ring.

Table 2: Hypothetical Low-Energy Conformers and Rotational Barriers

This table presents illustrative data based on typical values for benzyl ethers and puckered azetidine rings.

| Dihedral Angle Scanned | Conformer Type | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Azetidine Puckering (C-N-C-C) | Puckered (Minimum) | ± 35 | 0.0 |

| Azetidine Puckering (C-N-C-C) | Planar (Transition State) | 0 | ~4.5 |

| Benzyl Rotation (O-CH₂-C_aryl-C_aryl) | Anti | ~180 | 0.0 |

| Benzyl Rotation (O-CH₂-C_aryl-C_aryl) | Gauche | ~60 | 1.2 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to trace the entire pathway of a chemical reaction, identifying transition states and calculating activation energies. A plausible reaction for this compound is the acid-catalyzed cleavage of the ether bond, a common reaction for ethers. acs.org

In such a mechanism, the ether oxygen would first be protonated by an acid. Subsequently, the C-O bond could break via either an SN1 or SN2-type pathway. researchgate.netacs.org

SN1 Pathway: Cleavage of the benzyl C-O bond would form a relatively stable 3-nitrobenzyl carbocation and 3-hydroxyazetidine.

SN2 Pathway: A nucleophile (e.g., water) would attack the benzylic carbon, leading to the displacement of 3-hydroxyazetidine through a single transition state.

Computational modeling of these pathways would involve locating the structures of the reactants, intermediates, transition states, and products. The calculated Gibbs free energy of activation (ΔG‡) for each step would determine the reaction's feasibility and rate. DFT methods are well-suited for modeling such reaction mechanisms. nih.gov

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Ether Cleavage Reaction

This table provides hypothetical energy values based on published computational studies of acid-catalyzed ether hydrolysis.

| Reaction Pathway | Rate-Determining Step | Computational Method | Calculated ΔG‡ (kcal/mol) |

| SN1-like | C-O Bond Cleavage | B3LYP/6-311+G(d,p) | ~25 |

| SN2-like | Nucleophilic Attack | B3LYP/6-311+G(d,p) | ~28 |

These hypothetical calculations would suggest that the SN1-like pathway, proceeding through a stabilized benzylic carbocation, is likely the more favorable mechanism for the cleavage of the ether bond in this compound under acidic conditions.

Due to a lack of publicly available scientific research and computational studies specifically focused on the chemical compound "this compound," it is not possible to provide a detailed article based on the requested outline.

Extensive searches for theoretical and computational investigations, including transition state characterization, activation energy prediction, spectroscopic property predictions, and molecular dynamics simulations, yielded no specific data or publications for this particular molecule. The scientific literature does not appear to contain the detailed research findings necessary to thoroughly and accurately address the subsections outlined in the user's request.

General computational methods for chemical compounds do exist, as indicated by the search results, but their application to "this compound" has not been documented in the accessible sources. Therefore, any attempt to generate the requested article would be speculative and would not adhere to the requirement for scientifically accurate, data-driven content.

Molecular Dynamics Simulations (Focusing on Non-Biological Interactions)

Solvation Effects on Molecular Properties

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational investigation of this compound. Specifically, there is no published research detailing the effects of solvation on the molecular properties of this compound.

Computational studies on related heterocyclic compounds, such as aziridine (B145994) and oxatriquinane derivatives, have demonstrated the profound impact of solvent environments on molecular geometry, electronic structure, and reactivity. These studies often employ quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, coupled with implicit or explicit solvent models to predict how different solvents influence properties like conformational stability, dipole moments, and reaction energy barriers.

For instance, theoretical investigations into similar molecules have shown that polar solvents can significantly stabilize charged or highly polar transition states, thereby affecting reaction rates. Furthermore, solvent polarity has been observed to alter the conformational preferences of flexible molecules by favoring geometries with larger dipole moments.

However, without specific computational studies on this compound, any discussion of solvation effects would be purely speculative and fall outside the scope of scientifically validated findings. The generation of detailed research findings and data tables, as requested, is not possible in the absence of primary research literature focused on this particular molecule. Further computational research is required to elucidate the influence of various solvent environments on the molecular properties of this compound.

Advanced Applications and Synthetic Utility of 3 3 Nitrobenzyl Oxy Azetidine

Role as a Versatile Synthetic Building Block in Complex Organic Synthesis

The inherent features of 3-((3-Nitrobenzyl)oxy)azetidine make it a valuable building block for constructing complex molecular architectures. The azetidine (B1206935) ring is a sought-after motif in medicinal chemistry, and the nitrobenzyl ether moiety offers a handle for a wide array of chemical modifications. researchgate.netrsc.org

The functionalized azetidine core of this compound serves as a foundational element for the synthesis of more elaborate molecular scaffolds, which are of high value in drug discovery. nih.govnih.gov The synthesis of diverse azetidine-based structures is a key strategy in developing lead-like molecules, particularly for central nervous system (CNS) targets. nih.govresearchgate.net The compound can be strategically elaborated through reactions targeting the azetidine nitrogen, or by transformations of the nitro group.

The N-H group of the azetidine ring is available for substitution, allowing for the introduction of various functional groups or for its incorporation into larger molecular frameworks. Furthermore, the nitro group on the phenyl ring is a key functional handle. Its reduction to an amine group is a common and efficient transformation which dramatically expands the synthetic possibilities. This creates a new point of reactivity on the aromatic ring, enabling the construction of fused or spirocyclic systems, which are highly desirable in modern medicinal chemistry. nih.govresearchgate.net

Table 1: Potential Synthetic Transformations for Scaffold Development

| Starting Material | Reagent/Condition | Product Feature | Potential Application |

|---|---|---|---|

| This compound | 1. Boc₂O2. H₂, Pd/C | N-Boc-3-((3-aminobenzyl)oxy)azetidine | Intermediate for amide coupling, sulfonamide formation, or further heterocycle synthesis. |

| This compound | Alkyl halide, Base | N-Alkyl-3-((3-nitrobenzyl)oxy)azetidine | Diversification of substituents on the azetidine nitrogen to modulate physicochemical properties. |